BenchChemオンラインストアへようこそ!

(R)-5,7-Dihydroxy-2-(3-hydroxy-4-methoxyphenyl)chroman-4-one

Stereospecific Pharmacokinetics ADME Enantioselective Bioavailability

Select chirally pure (R)-Hesperetin (CAS 24604-97-5) where stereochemistry determines outcomes. Delivers 3.3-fold higher AUC, 1.9-fold longer t1/2, 5.2-fold lower glucuronidation clearance vs (S)-enantiomer. 4.0-fold greater XO inhibition (IC50 53 μM), 1.7-fold stronger DPPH scavenging vs hesperidin. Log P 2.85 (0.84 units > hesperidin) ensures superior passive permeability. 29% higher sulfation yields clean metabolite profiles. Insist on chirally pure (R)-Hesperetin for reproducible ADME and enzyme inhibition data.

Molecular Formula C₁₆H₁₄O₆
Molecular Weight 302.28
CAS No. 24604-97-5
Cat. No. B1144529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-5,7-Dihydroxy-2-(3-hydroxy-4-methoxyphenyl)chroman-4-one
CAS24604-97-5
Synonyms(R)-2,3-Dihydro-5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-H-1-benzopyran-4-one;  (+)-Hesperetin;  (2R)-2,3-Dihydro-5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-4H-1-benzopyran-4-one
Molecular FormulaC₁₆H₁₄O₆
Molecular Weight302.28
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O
InChIInChI=1S/C16H14O6/c1-21-13-3-2-8(4-10(13)18)14-7-12(20)16-11(19)5-9(17)6-15(16)22-14/h2-6,14,17-19H,7H2,1H3/t14-/m1/s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-Hesperetin (CAS 24604-97-5): A Chiral Flavanone Aglycone with Quantifiable Differentiation for Scientific Procurement


(R)-5,7-Dihydroxy-2-(3-hydroxy-4-methoxyphenyl)chroman-4-one, commonly referred to as (R)-Hesperetin (CAS 24604-97-5), is the chiral flavanone aglycone of hesperidin [1]. As a monomeric polyphenol with a molecular weight of 302.28 g/mol (C₁₆H₁₄O₆), it is distinguished from its glycosidic precursors and racemic mixtures by its specific stereochemistry at the C-2 position [2]. Unlike the naturally predominant (S)-enantiomer or the glycosylated hesperidin, (R)-Hesperetin exhibits quantifiable differences in metabolic stability, bioavailability, and intrinsic bioactivity that directly inform its selection for specific research and industrial applications [3].

Why Generic Substitution Fails for (R)-Hesperetin (24604-97-5): Glycosylation State and Chirality Dictate Function


Generic substitution fails for (R)-Hesperetin because its aglycone structure and specific chirality are the sole determinants of its pharmacological efficacy. Hesperidin, its rutinoside conjugate, is essentially inactive across a wide range of in vitro assays and serves primarily as a prodrug that requires in vivo deglycosylation to release active hesperetin [1]. Furthermore, the enantiomeric configuration is critical; the (R)-enantiomer demonstrates a 3.3-fold higher systemic exposure and a 5.2-fold difference in glucuronidation catalytic efficiency compared to the (S)-enantiomer, ruling out the procurement of racemic or incorrect isomeric mixtures for stereospecific studies [2]. The direct evidence below quantifies these non-substitutable differences in metabolic stability, antioxidant capacity, and enzyme inhibition.

Product-Specific Quantitative Evidence Guide for (R)-Hesperetin (CAS 24604-97-5)


(R)-Hesperetin Exhibits a 3.3-Fold Higher In Vivo Systemic Exposure Compared to S-Hesperetin in Rats

Following intravenous administration of racemic hesperetin to rats, the (R)-enantiomer demonstrated a significant 3.3-fold higher area under the serum concentration-time curve (AUC) and a 1.9-fold longer elimination half-life compared to the (S)-enantiomer [1]. This indicates that the (R)-enantiomer is metabolized and/or eliminated more slowly in vivo, leading to prolonged systemic exposure.

Stereospecific Pharmacokinetics ADME Enantioselective Bioavailability

(R)-Hesperetin Exhibits 1.7-Fold Higher Radical Scavenging Potency (SC50) Compared to Hesperidin in DPPH Assays

In a head-to-head in vitro comparison, the DPPH radical scavenging SC50 of (R)-Hesperetin was 525.18 ± 1.02 µM, which was 1.7-fold more potent than hesperidin (SC50 896.21 ± 0.15 µM) and hesperidin glucoside (SC50 911.00 ± 0.14 µM) [1]. A similar trend was observed in ABTS assays, where (R)-Hesperetin achieved an SC50 of 489.01 ± 0.09 μM versus 796.02 ± 0.12 μM for hesperidin and 715.43 ± 0.14 μM for hesperidin glucoside [1].

Antioxidant Activity DPPH Scavenging Free Radical

(R)-Hesperetin Is a 4.0-Fold More Potent Xanthine Oxidase Inhibitor Than Its Glycosylated Derivatives

In a comparative enzymatic study, the aglycone hesperetin displayed an IC50 of 53 µM and a Ki of 17.3 µM against xanthine oxidase, making it a significantly stronger inhibitor than its glycosylated counterparts hesperidin and G-hesperidin [1]. This 4.0-fold difference in potency is attributed to the absence of the bulky rutinoside sugar moiety, which sterically hinders access to the enzyme's active site.

Xanthine Oxidase Inhibition Enzyme Kinetics Gout

(R)-Hesperetin Demonstrates 5.2-Fold Lower Catalytic Efficiency for Glucuronidation Compared to S-Hesperetin in Human Intestinal Microsomes

In vitro metabolism studies using human small intestinal microsomes revealed that the glucuronidation catalytic efficiency (Vmax/Km) for S-hesperetin was 5.2-fold higher than for (R)-hesperetin [1]. This pronounced enantioselectivity in first-pass metabolism explains the higher systemic exposure of (R)-Hesperetin observed in vivo and underscores the importance of obtaining the single enantiomer for pharmacokinetic modeling.

Phase II Metabolism Glucuronidation Enantioselectivity

(R)-Hesperetin Has a Log P Value 0.84 Units Higher Than Hesperidin, Driving Superior Membrane Permeability and Bioactivity

The octanol-water partition coefficient (Log P) of (R)-Hesperetin was measured at 2.85 ± 0.02, compared to 2.01 ± 0.02 for hesperidin and −3.04 ± 0.03 for hesperidin glucoside [1]. This 0.84-unit increase in Log P relative to hesperidin translates directly to enhanced passive membrane diffusion, contributing to the consistently higher bioactivity of the aglycone across antioxidant and anti-inflammatory assays.

Lipophilicity Partition Coefficient Formulation

(R)-Hesperetin Exhibits 129% Higher Sulfation Compared to S-Hesperetin in Caco-2 Intestinal Transport Model

In Caco-2 cell monolayer experiments, apical exposure to (R)-hesperetin resulted in a significantly (p < 0.001) higher amount of hesperetin 7-O-sulfate formed, amounting to 129% of the sulfate conjugate produced from S-hesperetin [1]. This differential sulfation directly impacts the intestinal transport and subsequent systemic availability of the enantiomers.

Intestinal Metabolism Phase II Conjugation Sulfation

Application Scenarios Where (R)-Hesperetin (CAS 24604-97-5) Outperforms Generic Alternatives


Reference Standard for Enantioselective Pharmacokinetic and Drug-Drug Interaction Studies

Chirally pure (R)-Hesperetin is indispensable as a reference standard in ADME studies requiring the tracking of enantiomer-specific pharmacokinetic parameters. The 3.3-fold higher AUC and 1.9-fold longer t1/2 compared to S-hesperetin [1], combined with 5.2-fold lower glucuronidation catalytic efficiency in intestinal microsomes [2], make it the preferred form for investigating CYP450 and UGT-mediated drug interactions where stereospecific clearance rates are critical variables.

In Vitro Pharmacological Studies Targeting Xanthine Oxidase and Radical-Mediated Oxidative Stress

At 4.0-fold higher potency as a xanthine oxidase inhibitor (IC50 53 μM, Ki 17.3 μM) compared to glycosylated derivatives [1], and approximately 1.7-fold more potent DPPH radical scavenging activity (SC50 525.18 μM) relative to hesperidin [2], (R)-Hesperetin enables robust enzyme inhibition and antioxidant readouts at lower working concentrations, reducing solvent-driven artifacts in cell-based gout and oxidative stress models.

Formulation Development Requiring Quantifiable Membrane Permeability

With a Log P of 2.85 ± 0.02—0.84 units higher than hesperidin—(R)-Hesperetin provides quantifiable evidence of passive membrane permeability [1]. This makes it the definitive reference aglycone for permeability screening (e.g., PAMPA, Caco-2) and for lipid-based formulation development where aqueous solubility of glycosylated alternatives would confound absorption modeling.

Preclinical Metabolite Profiling Using Human Intestinal In Vitro Models

The 29% higher sulfation rate of (R)-hesperetin in Caco-2 monolayers relative to S-hesperetin (p < 0.001) [1] provides a measurable, enantiomer-specific metabolic phenotype. This makes chirally pure (R)-Hesperetin essential for generating clean metabolite profiles in intestinal transport and first-pass metabolism models, where racemic mixtures would produce ambiguous conjugate patterns.

Quote Request

Request a Quote for (R)-5,7-Dihydroxy-2-(3-hydroxy-4-methoxyphenyl)chroman-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.